molecular formula C10H9BrN2S B1520109 4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine CAS No. 1177346-46-1

4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine

Cat. No.: B1520109
CAS No.: 1177346-46-1
M. Wt: 269.16 g/mol
InChI Key: MHMYSJZBOAOZDE-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C₁₂H₁₂BrN₂S It is a brominated derivative of benzothiazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine typically involves the bromination of 1,3-benzothiazol-2-amine followed by the introduction of the cyclopropyl group. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-cyclopropyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

Chemistry: In chemistry, 4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the biological activity of benzothiazole derivatives. It has been investigated for its potential antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. It has been studied for its ability to inhibit certain enzymes and receptors, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Bromo-1,3-benzothiazol-2-amine

  • 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine

Uniqueness: 4-Bromo-N-cyclopropyl-1,3-benzothiazol-2-amine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural difference sets it apart from other brominated benzothiazoles and contributes to its distinct properties.

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Properties

IUPAC Name

4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c11-7-2-1-3-8-9(7)13-10(14-8)12-6-4-5-6/h1-3,6H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMYSJZBOAOZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC3=C(S2)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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